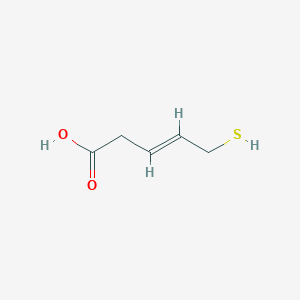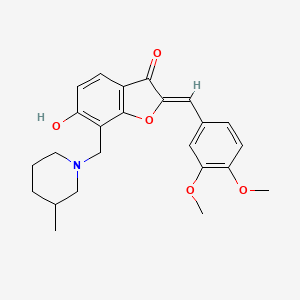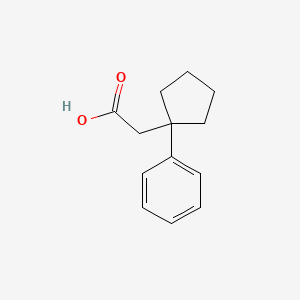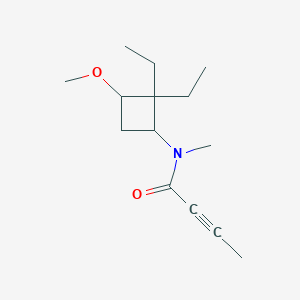![molecular formula C14H15F2NO B2896451 N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2329328-04-1](/img/structure/B2896451.png)
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound characterized by the presence of a cyclohexene ring substituted with a carboxamide group and a difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Bromination and epoxidation reactions are also employed to modify the structure and obtain substituted bicyclic lactone compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including reduction, bromination, and epoxidation reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction with sodium borohydride (NaBH4) is a common method to obtain hydroxymethyl derivatives.
Substitution: Bromination and epoxidation reactions are used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for reduction reactions.
Bromine (Br2): Employed in bromination reactions.
Epoxidation Agents: Used to form epoxides from alkenes.
Major Products Formed
Hydroxymethyl Derivatives: Formed through reduction reactions.
Brominated and Epoxidized Compounds: Obtained through bromination and epoxidation reactions, respectively.
Scientific Research Applications
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various bicyclic lactone derivatives.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and interaction with biological targets.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features, such as the difluorophenyl and carboxamide groups, enable it to bind to enzymes and other biological molecules, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenamine: A related compound with similar difluorophenyl substitution.
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexene ring structures and carboxamide groups.
Uniqueness
N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific combination of a difluorophenylmethyl group and a cyclohexene ring with a carboxamide substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-12-7-4-8-13(16)11(12)9-17-14(18)10-5-2-1-3-6-10/h1-2,4,7-8,10H,3,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWDMYBDKBAYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2896381.png)
![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2896385.png)
![8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2896387.png)
![4-(2-methylpropanesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2896388.png)

![2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B2896390.png)
